molecular formula C21H27N3O4 B4425557 3,4,5-trimethoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide

3,4,5-trimethoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide

Cat. No. B4425557
M. Wt: 385.5 g/mol
InChI Key: QTJVUOOSCQXYBK-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as TPN-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TPN-10 belongs to the class of benzamide derivatives and has been found to exhibit significant pharmacological activity, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide involves its ability to bind to and block the dopamine D2 receptors in the brain. This leads to a decrease in the activity of the dopamine system, which is implicated in the development of various neurological disorders. By blocking the dopamine D2 receptors, this compound has been found to exhibit antipsychotic, anti-addictive, and anti-parkinsonian effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant effects on various biochemical and physiological processes in the brain. It has been found to decrease the levels of dopamine and its metabolites in the brain, which is consistent with its mechanism of action as a dopamine D2 receptor antagonist. This compound has also been found to increase the levels of serotonin in the brain, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,4,5-trimethoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide is its high selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of this compound is its relatively low potency compared to other dopamine D2 receptor antagonists, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 3,4,5-trimethoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide. One potential area of investigation is the development of more potent derivatives of this compound with improved pharmacological properties. Another area of research is the exploration of the potential therapeutic applications of this compound in the treatment of various neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of this compound in the brain.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied for its potential therapeutic applications in the field of neuroscience. It has been found to exhibit significant activity as a dopamine D2 receptor antagonist and has been studied for its potential use in the treatment of various neurological disorders such as schizophrenia, Parkinson's disease, and addiction.

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-23-9-11-24(12-10-23)17-8-6-5-7-16(17)22-21(25)15-13-18(26-2)20(28-4)19(14-15)27-3/h5-8,13-14H,9-12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJVUOOSCQXYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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